3-Ethyl-2-(2-(1-methyl-2-(3-pyridyl)indol-3-yl)vinyl)-6-nitrobenzothiazolium p-toluenesulfonate, mono-p-toluenesulfonate
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Overview
Description
3-Ethyl-2-(2-(1-methyl-2-(3-pyridyl)indol-3-yl)vinyl)-6-nitrobenzothiazolium p-toluenesulfonate, mono-p-toluenesulfonate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(2-(1-methyl-2-(3-pyridyl)indol-3-yl)vinyl)-6-nitrobenzothiazolium p-toluenesulfonate involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the indole derivative: This involves the reaction of a pyridine derivative with an appropriate indole precursor under acidic or basic conditions.
Vinylation: The indole derivative is then subjected to a vinylation reaction, often using a vinyl halide or vinyl sulfone in the presence of a base.
Nitrobenzothiazolium formation: The vinylated indole is reacted with a nitrobenzothiazole derivative under specific conditions to form the desired benzothiazolium salt.
p-Toluenesulfonate addition: Finally, the benzothiazolium salt is treated with p-toluenesulfonic acid to yield the mono-p-toluenesulfonate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-(2-(1-methyl-2-(3-pyridyl)indol-3-yl)vinyl)-6-nitrobenzothiazolium p-toluenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Ethyl-2-(2-(1-methyl-2-(3-pyridyl)indol-3-yl)vinyl)-6-nitrobenzothiazolium p-toluenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the development of new materials, such as dyes and pigments, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-(2-(1-methyl-2-(3-pyridyl)indol-3-yl)vinyl)-6-nitrobenzothiazolium p-toluenesulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving electron transfer, hydrogen bonding, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-2-(2-(1-methyl-2-(3-pyridyl)indol-3-yl)vinyl)-6-nitrobenzothiazolium chloride
- 3-Ethyl-2-(2-(1-methyl-2-(3-pyridyl)indol-3-yl)vinyl)-6-nitrobenzothiazolium bromide
Uniqueness
Compared to similar compounds, 3-Ethyl-2-(2-(1-methyl-2-(3-pyridyl)indol-3-yl)vinyl)-6-nitrobenzothiazolium p-toluenesulfonate is unique due to its specific counterion (p-toluenesulfonate), which can influence its solubility, stability, and reactivity. This uniqueness makes it particularly valuable for certain applications where these properties are critical.
Properties
CAS No. |
25052-61-3 |
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Molecular Formula |
C39H36N4O8S3 |
Molecular Weight |
784.9 g/mol |
IUPAC Name |
3-ethyl-2-[(E)-2-(1-methyl-2-pyridin-3-ylindol-3-yl)ethenyl]-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C25H21N4O2S.2C7H8O3S/c1-3-28-22-12-10-18(29(30)31)15-23(22)32-24(28)13-11-20-19-8-4-5-9-21(19)27(2)25(20)17-7-6-14-26-16-17;2*1-6-2-4-7(5-3-6)11(8,9)10/h4-16H,3H2,1-2H3;2*2-5H,1H3,(H,8,9,10)/q+1;;/p-1 |
InChI Key |
HFOFVTJEWCBWPZ-UHFFFAOYSA-M |
Isomeric SMILES |
CC[N+]1=C(SC2=C1C=CC(=C2)[N+](=O)[O-])/C=C/C3=C(N(C4=CC=CC=C43)C)C5=CN=CC=C5.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
CC[N+]1=C(SC2=C1C=CC(=C2)[N+](=O)[O-])C=CC3=C(N(C4=CC=CC=C43)C)C5=CN=CC=C5.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
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